2,4-Dibromo-6-fluorobenzyl alcohol
Overview
Description
Scientific Research Applications
Eco-Friendly Synthesis
- The synthesis of halo-substituted benzyl alcohols, including 2,4-Dibromo-6-fluorobenzyl alcohol, can be achieved through eco-friendly methods. Biotransformation using Baker’s Yeast in glycerol-water mixtures has been reported as an effective approach for synthesizing these compounds, which are then characterized using spectroscopic techniques (Saharan & Joshi, 2016).
Metabolic Fate Study
- Research has explored the metabolic fate of fluorobenzyl alcohols, including variants similar to this compound. The major metabolites detected correspond to glycine conjugates, with a small proportion being N-acetylcysteinyl conjugate. These findings suggest a complex metabolic pathway for such substances (Blackledge, Nicholson, & Wilson, 2003).
Protection of Hydroxyl Groups
- In carbohydrate chemistry, halo-substituted benzyl alcohol derivatives, similar to this compound, have been used for protecting hydroxyl groups. This involves synthesizing and applying protective groups in a controlled and reversible manner, which is crucial for complex organic syntheses (Spjut, Qian, & Elofsson, 2010).
Reaction Studies
- The reaction behavior of halo-substituted benzyl alcohols under various conditions is a significant area of study. For example, research on the bromination of benzyl alcohol derivatives provides insights into the chemical reactivity and product formation under different conditions, offering a deeper understanding of the chemical properties of such compounds (Nakatani et al., 1984).
Chemical Ecology and Bromophenols
- Bromophenols, chemically related to this compound, have been studied in the context of chemical ecology. For example, research on bromophenols from red algae highlights the natural occurrence and potential ecological roles of these compounds, which could have implications for understanding the broader ecological impact of halo-substituted benzyl alcohols (Craigie & Gruenig, 1967).
Mechanism of Action
Mode of Action
Benzylic compounds are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-6-fluorobenzyl alcohol . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets.
Properties
IUPAC Name |
(2,4-dibromo-6-fluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQJXMYJDDHRFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292881 | |
Record name | 2,4-Dibromo-6-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497181-22-3 | |
Record name | 2,4-Dibromo-6-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497181-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromo-6-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501292881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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